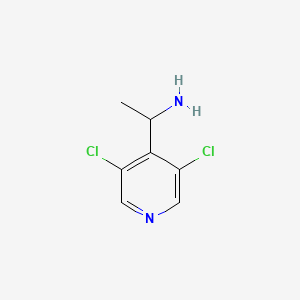

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8Cl2N2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)ethanamine |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3 |

InChI Key |

HWIGECABZBEBOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=NC=C1Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,5 Dichloropyridin 4 Yl Ethan 1 Amine and Its Analogues

Established Synthetic Routes to the 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine Core

The construction of the this compound framework can be achieved through several reliable synthetic pathways. These methods primarily involve the formation of the amine functionality from a corresponding ketone precursor or the transformation of a pre-existing functional group.

Reductive amination is a widely employed and highly effective method for the synthesis of amines from carbonyl compounds. researchgate.net This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. researchgate.netresearchgate.net For the synthesis of this compound, the precursor would be 1-(3,5-dichloropyridin-4-yl)ethanone.

The reaction can be carried out with ammonia (B1221849) or an ammonia source in the presence of a suitable reducing agent. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, reflux | A common and cost-effective reagent. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for iminiums over ketones, but is toxic. google.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | A mild and highly selective reagent, tolerating a wide range of functional groups. researchgate.netnih.gov |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂ | A "green" method, though it may require elevated pressure and temperature. google.com |

A pertinent example from the patent literature describes the reduction of a related aminoketone, 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride, using hydrogen gas with a platinum oxide catalyst. This transformation highlights the applicability of catalytic hydrogenation for the synthesis of chloro-substituted phenyl-ethan-amines. bldpharm.com The use of a promoter, such as stannous chloride, was found to be beneficial in this process. bldpharm.com

An alternative route to this compound involves the synthesis and subsequent transformation of the corresponding alcohol, 1-(3,5-dichloropyridin-4-yl)ethan-1-ol. This alcohol can be prepared by the reduction of the parent ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, using a mild reducing agent like sodium borohydride.

Once the alcohol is obtained, it can be converted to the amine through a variety of methods. A common approach is a two-step process involving the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia or an azide (B81097) followed by reduction. The Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an amide that can then be hydrolyzed to the amine, is another potential pathway.

Stereoselective Synthesis of Enantiopure this compound

Given that this compound is a chiral molecule, the synthesis of its individual enantiomers is of significant interest for applications in pharmaceuticals and agrochemicals. Stereoselective synthesis can be achieved through asymmetric catalysis or by the resolution of a racemic mixture.

Asymmetric catalysis offers a direct route to enantiomerically enriched amines. mdpi.comchemscene.com This can be accomplished through the asymmetric hydrogenation of the precursor ketone or the corresponding imine using a chiral catalyst.

Asymmetric transfer hydrogenation (ATH) of ketones is a well-established method for producing chiral alcohols, which can then be converted to chiral amines. nih.gov Ruthenium-based catalysts with chiral ligands, such as those derived from BINAP, are known to be highly effective for the asymmetric reduction of acetophenone (B1666503) and its derivatives. harvard.edu It is plausible that a similar catalytic system could be applied to the asymmetric reduction of 1-(3,5-dichloropyridin-4-yl)ethanone to furnish the chiral alcohol precursor with high enantioselectivity.

More directly, the asymmetric reduction of the imine derived from 1-(3,5-dichloropyridin-4-yl)ethanone can yield the chiral amine. Biocatalysis, particularly with imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines with high enantiomeric excess (ee). harvard.edunih.gov These enzymes can be stereodivergent, providing access to either enantiomer of the product with high selectivity. nih.gov

Kinetic resolution is a classical and effective method for separating the enantiomers of a racemic mixture. epo.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent or catalyst. epo.org For chiral amines, enzymatic kinetic resolution using lipases is a widely adopted and often highly efficient strategy. mdpi.com

In a typical lipase-catalyzed kinetic resolution of a racemic amine, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. mdpi.com Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently used for this purpose, often in combination with an acyl donor like ethyl acetate (B1210297) or isopropenyl acetate. researchgate.net A study on the enzymatic resolution of structurally related phenylethylamines demonstrated that CAL-B can provide both enantiomers in good yields and excellent enantiomeric purity. researchgate.net A similar approach could likely be optimized for the resolution of racemic this compound.

Key Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Description |

| Enzyme | The choice of lipase is crucial for achieving high enantioselectivity. Common choices include lipases from Candida antarctica, Candida rugosa, and Pseudomonas cepacia. mdpi.comharvard.edu |

| Acyl Donor | The nature of the acylating agent can influence the reaction rate and selectivity. Simple esters like ethyl acetate are common. |

| Solvent | The reaction is typically carried out in an organic solvent, such as heptane (B126788) or toluene. researchgate.netmdpi.com |

| Temperature | Reactions are generally run at or near room temperature. |

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution, offering a theoretical yield of 100% of a single enantiomer. In DKR, the unreactive enantiomer is racemized in situ, allowing it to be converted to the desired product. researchgate.net

Advanced Derivatization Strategies Utilizing this compound

The primary amine functionality of this compound makes it a versatile building block for further synthetic transformations. Derivatization of the amine allows for the construction of more complex molecules with a wide range of potential applications.

A common derivatization reaction is acylation, where the amine reacts with an acyl chloride or a carboxylic acid (in the presence of a coupling agent) to form an amide. libretexts.org For instance, the reaction of this compound with a substituted benzoyl chloride would yield the corresponding N-(1-(3,5-dichloropyridin-4-yl)ethyl)benzamide. This type of amide coupling is a fundamental transformation in the synthesis of many pharmaceutical compounds. epo.org

Alkylation of the amine with alkyl halides can be used to introduce substituents on the nitrogen atom, leading to the formation of secondary or tertiary amines. Reductive amination can also be employed for this purpose, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. safrole.com

Furthermore, the amine can serve as a nucleophile in various other reactions, such as additions to Michael acceptors or in the formation of heterocyclic rings. The versatility of the primary amine group makes this compound a valuable synthon for combinatorial chemistry and drug discovery programs.

Modification of the Ethanamine Moiety

The ethanamine side chain, with its primary amino group, is a key site for derivatization. Standard transformations of primary amines, such as acylation and alkylation, are readily applicable to this moiety, enabling the introduction of a wide range of functional groups and the extension of the molecular framework.

N-Acylation (Amide Bond Formation)

The primary amine of this compound can be readily acylated to form a corresponding amide. This transformation is fundamental in organic synthesis and is typically achieved by reacting the amine with an activated carboxylic acid derivative. Common methods include the use of acyl chlorides or the in-situ activation of carboxylic acids with coupling reagents. luxembourg-bio.comfishersci.co.uk The reaction involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the acylating agent. A base is often required to neutralize the acidic byproduct, such as HCl, that is formed. fishersci.co.uk A wide variety of coupling reagents, including carbodiimides like Dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU, can facilitate this reaction under mild conditions, making it tolerant of other functional groups. luxembourg-bio.comcore.ac.ukresearchgate.net

N-Alkylation

Introduction of alkyl groups onto the nitrogen atom can be accomplished through several methods. While direct alkylation with alkyl halides is possible, it often leads to poor selectivity and the formation of over-alkylated products. nih.govmasterorganicchemistry.com A more controlled and widely used method is reductive amination. researchgate.netorganic-chemistry.org This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comharvard.edu Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comharvard.edu This method avoids the issue of multiple alkylations and is highly versatile for creating a diverse library of N-substituted derivatives. masterorganicchemistry.com

| Transformation | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| N-Acylation | Carboxylic Acid | HATU, DIEA, DMF | Secondary Amide |

| N-Acylation | Acyl Chloride | Triethylamine (B128534), DCM | Secondary Amide |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, Acetic Acid, DCE | Secondary Amine |

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN, pH 6-7 | Secondary Amine |

Functionalization of the Dichloropyridine Ring System

The two chlorine atoms on the pyridine (B92270) ring are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at positions 3 and 5 of the pyridine core, providing a powerful strategy for elaborating the scaffold. Palladium-catalyzed reactions are among the most robust and widely used for this purpose. wikipedia.orgwikipedia.orgwikipedia.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the substitution of a chloro group on the pyridine ring with a primary or secondary amine. chemeurope.comlibretexts.org The process typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃). libretexts.orgbeilstein-journals.org The choice of ligand is crucial for the reaction's efficiency and scope, with bulky, electron-rich phosphines often providing the best results for coupling with aryl chlorides. organic-chemistry.org This method provides direct access to amino-substituted pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org In the context of the dichloropyridine scaffold, this reaction can replace a chlorine atom with a variety of aryl, heteroaryl, or vinyl groups. The catalytic system typically consists of a palladium(0) catalyst, a phosphine ligand, and a base (e.g., K₂CO₃, K₃PO₄). wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I) salts (e.g., CuI) in the presence of a base, often an amine like triethylamine or diethylamine. wikipedia.orglibretexts.org The copper(I) acts as a co-catalyst, facilitating the reaction under milder conditions than would be possible with palladium alone. nih.gov This method is the most common way to synthesize arylalkynes and provides a direct route to introducing alkynyl functionalities onto the pyridine ring, which can serve as handles for further transformations. libretexts.orgnih.gov

| Reaction | Coupling Partner | Typical Catalytic System | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOt-Bu) | C-N |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (sp²-sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | C-C (sp²-sp) |

Formation of Complex Hybrid Molecules via Multi-Step Reaction Procedures

The synthetic methodologies described in the previous sections can be combined in multi-step sequences to construct complex, hybrid molecules. A hybrid molecule is a chemical entity that combines two or more distinct pharmacophoric units into a single structure. This strategy is often employed in drug discovery to create molecules with novel or synergistic biological activities. The this compound scaffold is an excellent starting point for such endeavors.

A prominent example is the synthesis of analogues of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor. nih.govnih.gov Roflumilast itself is N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide, which contains the 3,5-dichloropyridin-4-yl-amino core. medkoo.com The synthesis of such molecules typically involves a key amide bond formation step, linking the dichloropyridine amine moiety with a functionalized benzoic acid. mdpi.com

A general multi-step procedure could involve:

Preparation of the Amine: Synthesis of the core amine, such as 4-amino-3,5-dichloropyridine (B195902) or this compound.

Amide Coupling: Formation of an amide bond between the pyridine amine and a suitably substituted benzoic acid derivative using standard coupling reagents. This step directly utilizes the reactivity of the amine discussed in section 2.3.1. mdpi.com

Further Functionalization (Optional): Subsequent modification of the dichloropyridine ring via one of the cross-coupling reactions detailed in section 2.3.2. For instance, one of the chloro substituents could be replaced to introduce additional diversity and modulate the molecule's properties.

Modern synthetic chemistry often leverages advanced technologies like continuous flow synthesis to streamline such multi-step processes. researchgate.netscispace.com Flow chemistry, where reagents are pumped through a series of reactors, allows for precise control over reaction conditions, enhanced safety, and the potential for automated, multi-step synthesis without the need for isolating intermediates. syrris.jp This approach is particularly well-suited for the production of complex pharmaceutical ingredients built from scaffolds like dichloropyridine.

| Core Scaffold | Key Reaction Step | Coupled Fragment | Resulting Molecular Class |

|---|---|---|---|

| 4-Amino-3,5-dichloropyridine | Amide Coupling | Substituted Benzoic Acid | Benzamide Hybrids (e.g., Roflumilast analogues) nih.govnih.gov |

| N-(3,5-dichloropyridin-4-yl)benzamide | Suzuki Coupling | Arylboronic Acid | Aryl-substituted Pyridine Hybrids |

| N-(3,5-dichloropyridin-4-yl)benzamide | Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted Pyridine Hybrids |

Chemical Reactivity and Mechanistic Investigations of 1 3,5 Dichloropyridin 4 Yl Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group attached to the ethyl side chain is a key site for nucleophilic reactions and oxidative transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This characteristic is most commonly exploited in acylation reactions to form amides. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. khanacademy.orgmdpi.com This process proceeds via a tetrahedral intermediate, which then collapses to eliminate a leaving group (e.g., chloride or carboxylate), yielding the stable amide product. khanacademy.org

The general mechanism for this transformation is a nucleophilic acyl substitution. The reactivity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic properties of the acylating agent. Stronger electrophiles will react more readily. This reaction is fundamental in synthesizing a diverse array of derivatives, as the properties of the resulting amide can be tuned by varying the structure of the acylating partner.

The primary amine functionality can undergo oxidation to form imines, which can be further oxidized to nitriles. A variety of oxidizing agents can accomplish this transformation. For instance, reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in aqueous ammonia (B1221849) have been shown to efficiently convert primary amines into the corresponding nitriles. organic-chemistry.org The proposed mechanism for this conversion involves an initial N-iodination of the amine, followed by a β-elimination of hydriodic acid (HI) facilitated by the base (ammonia), which generates the nitrile. organic-chemistry.org The formation of an imine is a key intermediate in this oxidative pathway. This transformation offers a direct route to introduce a nitrile group, a valuable functional group in organic synthesis.

Reactivity of the Halogenated Pyridine (B92270) Moiety

The 3,5-dichloro-substituted pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack and enables its participation in metal-catalyzed coupling reactions.

Aromatic rings that are electron-poor, particularly those bearing strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and the presence of two chlorine atoms further activates the ring for nucleophilic attack. youtube.com The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (a chloride ion in this case) is expelled, restoring the aromaticity of the ring. libretexts.org

The rate of these reactions is generally accelerated by electron-withdrawing substituents positioned ortho or para to the leaving group, as they help to stabilize the anionic intermediate. masterorganicchemistry.com In 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine, the chlorine atoms are susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to further functionalize the pyridine core. The typical reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I, which suggests that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to aryl halides like the dichloropyridine moiety of the target compound. sigmaaldrich.comnih.gov These reactions allow for the selective substitution of the chlorine atoms with a wide range of organic groups. Common examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. sigmaaldrich.com

These transformations share a general catalytic cycle that begins with the oxidative addition of the aryl chloride to a palladium(0) catalyst. libretexts.org This is followed by a transmetalation step, where an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. libretexts.orguwindsor.ca The cycle concludes with reductive elimination, which forms the new bond in the product and regenerates the palladium(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for the success and selectivity of these reactions. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner (Nucleophile Source) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | C-C (Aryl-Aryl, Aryl-Alkenyl) |

| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) |

| Heck Coupling | Alkenes | C-C (Aryl-Alkenyl) |

| Stille Coupling | Organostannanes (organotin compounds) | C-C (Aryl-Aryl, Aryl-Alkenyl) |

| Negishi Coupling | Organozinc compounds | C-C (Aryl-Alkyl, Aryl-Aryl) |

Elucidation of Reaction Mechanisms for Key Transformations Involving this compound

Understanding the reaction mechanisms is essential for controlling the outcomes of transformations involving this compound.

Amide Formation (Nucleophilic Acyl Substitution): The mechanism begins with the nucleophilic primary amine attacking the electrophilic carbonyl carbon of an acylating agent. khanacademy.org This forms a tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen bears a positive charge. The intermediate then collapses, reforming the carbonyl double bond and expelling the most stable leaving group. A final deprotonation step by a base (often another molecule of the amine) yields the neutral amide product.

Nucleophilic Aromatic Substitution (SNAr): This proceeds via an addition-elimination mechanism. libretexts.org A strong nucleophile attacks one of the carbon atoms bearing a chlorine atom on the pyridine ring. This attack disrupts the aromaticity and forms a high-energy, anionic intermediate (Meisenheimer complex), which is stabilized by resonance, particularly by the electron-withdrawing nitrogen atom of the pyridine ring. masterorganicchemistry.comlibretexts.org In the subsequent, typically fast, elimination step, a chloride ion is ejected as the leaving group, and the aromaticity of the pyridine ring is restored to yield the substituted product. libretexts.org

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki coupling involves a catalytic cycle with three main steps. libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the dichloropyridine ring, inserting itself into the carbon-chlorine bond to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., R-B(OH)₂) reacts with the palladium(II) complex. The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide. This step usually requires a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Computational Chemistry and Theoretical Modeling of 1 3,5 Dichloropyridin 4 Yl Ethan 1 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-(3,5-dichloropyridin-4-yl)ethan-1-amine. These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and vibrational frequencies.

Studies on analogous dichloropyridine derivatives have demonstrated that the positions of the chlorine atoms and other substituents significantly influence the electronic properties of the pyridine (B92270) ring. scholarsresearchlibrary.comresearchgate.netnih.gov For this compound, the two chlorine atoms at positions 3 and 5 are expected to be strong electron-withdrawing groups, which would decrease the electron density on the pyridine ring. This effect is compounded by the electronegativity of the nitrogen atom within the ring.

The ethylamine (B1201723) group at the 4-position, conversely, acts as an electron-donating group, which can partially counteract the electron-withdrawing effects of the chlorine atoms and the ring nitrogen. DFT calculations can precisely map this electronic landscape, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In similar molecules, the nitrogen atom of the pyridine ring and the amino group are typically identified as nucleophilic centers, while the carbon atoms bonded to the chlorine atoms are electrophilic. researchgate.net

Furthermore, DFT calculations can determine various electronic properties, as shown in the table below for a related dichloropyridine compound, which can be extrapolated to understand the subject molecule.

| Property | Calculated Value |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -1.23 eV |

| Energy Gap (HOMO-LUMO) | 5.55 eV |

| Dipole Moment | 3.45 D |

Note: Data is illustrative and based on calculations for a similar dichloropyridine derivative.

Prediction of Molecular Reactivity and Stability via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the amino group and the pyridine ring nitrogen. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridine ring, particularly the carbon atoms attached to the chlorine atoms.

The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity. A smaller energy gap would imply that the molecule is more polarizable and can be more readily excited, suggesting higher reactivity. In a study of 2,3-dichloropyridine, the HOMO-LUMO gap was calculated to be relatively low, indicating a propensity for chemical reactions. scholarsresearchlibrary.com A similar level of reactivity can be anticipated for this compound, influenced by the specific arrangement of its functional groups.

The following table summarizes key global reactivity descriptors that can be derived from HOMO and LUMO energies:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

In Silico Modeling for Ligand-Target Interactions, including Molecular Docking

In silico techniques like molecular docking are pivotal in predicting how this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govniscpr.res.inresearchgate.netuowasit.edu.iq This method involves placing the ligand into the binding site of a receptor and evaluating the binding affinity based on a scoring function.

A computational study on a closely related compound, which features a 5-(1-(3,5-dichloropyridin-4-yl)ethoxy) moiety, revealed its binding mechanism with Fibroblast Growth Factor Receptor 1 (FGFR1). rsc.org The study highlighted the critical role of the dichloropyridine group in forming key interactions within the receptor's active site. It is plausible that this compound would engage in similar interactions.

The docking analysis of the related FGFR1 inhibitor showed that the dichloropyridine ring can form van der Waals interactions with hydrophobic residues in the binding pocket. rsc.org Additionally, the nitrogen atom of the pyridine ring and the amino group of the ethylamine side chain are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the target protein. rsc.org For instance, the study demonstrated that the R-enantiomer of the inhibitor formed strong hydrogen bonds with specific amino acid residues, which was crucial for its higher potency. rsc.org

A hypothetical docking of this compound into a kinase binding site might reveal the following interactions:

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bond | Asp, Glu, Ser, Thr |

| Hydrophobic Interaction | Phe, Leu, Val, Ala |

| π-Alkyl Interaction | Pro, Ala, Val |

These predicted interactions are essential for understanding the structure-activity relationship and for the rational design of more potent derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex, complementing the static view provided by molecular docking. nih.gov MD simulations can predict the conformational changes in both the ligand and the protein upon binding, as well as the stability of the complex over time.

In the study of the FGFR1 inhibitor containing the 1-(3,5-dichloropyridin-4-yl)ethoxy group, MD simulations were employed to investigate the differential activities of its enantiomers. rsc.org The simulations revealed that the more active R-enantiomer induced a significant conformational change in the P-loop of the active site, which facilitated stronger binding. rsc.org This was attributed to favorable rotations around key dihedral angles in the ligand, allowing for optimal positioning within the binding cavity. rsc.org

For this compound, MD simulations could be used to explore its conformational flexibility and how different conformers interact with a target protein. Such simulations can also calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. The stability of the ligand-protein complex can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site.

Structure Activity Relationship Sar Studies of 1 3,5 Dichloropyridin 4 Yl Ethan 1 Amine Derivatives in Chemical Biology

Impact of Pyridine (B92270) Ring Substitution on Bioactivity

The substitution pattern on the pyridine ring of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine and its analogs is a key determinant of their biological activity. Research into related compounds has demonstrated that both the presence and the position of substituents are crucial for molecular recognition and efficacy.

Role of Dichloro-Substitution Pattern in Molecular Recognition and Receptor Antagonism

The 3,5-dichloro substitution on the pyridine ring is critical for the bioactivity of these derivatives, particularly in the context of receptor antagonism. Studies on a series of 3,5-dichloropyridine (B137275) hydrazide analogs as P2X₇ receptor antagonists have underscored the importance of this specific halogenation pattern. nih.govacs.org The P2X₇ receptor is an ATP-gated ion channel that plays a significant role in inflammation, making its antagonists valuable candidates for anti-inflammatory therapies. nih.gov

In these studies, the 3,5-dichloropyridine moiety was identified as an essential component for antagonistic activity. When the chlorine atoms were removed to create an unsubstituted pyridine ring, the resulting compound showed a significant drop in its ability to block the P2X₇ receptor. acs.org Similarly, repositioning the chlorine atoms to the 2 and 6 positions of the pyridine ring also led to a marked decrease in antagonistic potency. acs.org This indicates that the electronic and steric properties conferred by the 3,5-dichloro arrangement are precisely tuned for optimal interaction with the receptor's binding site.

The data below illustrates the necessity of the 3,5-dichloro pattern for P2X₇ receptor antagonism.

Table 1: Impact of Pyridine Substitution on P2X₇ Receptor Antagonism

| Compound | Pyridine Substitution | IC₅₀ (µM) |

|---|---|---|

| 9 | 3,5-dichloro | 0.7 |

| 16a | Unsubstituted | > 10 |

| 19 | 2,6-dichloro | > 10 |

Data sourced from a study on P2X₇ receptor antagonists. acs.org

Effects of Other Substituents on Biological Activity and Binding Affinity

To further understand the role of the substituents at the 3 and 5 positions, researchers have explored alternatives to chlorine. Replacing the chloro groups with methyl groups (3,5-dimethylpyridine derivative) resulted in a compound with an IC₅₀ value of 0.9 µM, which is comparable to the 0.7 µM of the 3,5-dichloro analog. acs.org This suggests that substituents of a certain size, such as chloro or methyl groups, may induce a favorable steric conformation in the molecule, facilitating efficient binding to the P2X₇ receptor. acs.org

Influence of Ethanamine Moiety Modifications on Chemical-Biological Interactions

The ethanamine portion of the molecule serves as a critical linker and point of interaction. Modifications to this moiety, including its stereochemistry, have profound effects on biological activity.

A study on inhibitors of the fibroblast growth factor receptor 1 (FGFR1) provides compelling evidence for the importance of the stereocenter in the ethyl side chain attached to the 3,5-dichloropyridin-4-yl core. rsc.org In this research, the enantiomers of a compound containing a 5-(1-(3,5-dichloropyridin-4-yl)ethoxy) moiety were evaluated. The R-enantiomer was found to be 10.44 times more potent than the S-enantiomer. rsc.org

Computational modeling revealed that the R-configuration allowed for a more favorable orientation within the FGFR1 binding site. This optimal positioning facilitated stronger interactions with key amino acid residues, such as Phe489 and Arg629, and induced a conformational change in the receptor's P-loop that was conducive to binding. rsc.org The study concluded that van der Waals interactions were the primary driver of the binding process and accounted for the difference in activity between the two enantiomers. rsc.org Although this study examined an ethoxy linker rather than an ethanamine, the findings strongly suggest that the stereochemistry of the chiral center on the ethyl group of this compound is a crucial factor for its biological interactions.

In the P2X₇ antagonist study, while the linker was a hydrazide, its structural integrity was found to be critical for activity, further emphasizing the importance of the chemical nature of the group connecting the dichloropyridine ring to other parts of the molecule. nih.govacs.org

Rational Design and Optimization of Derivatives based on SAR Principles

The principles derived from SAR studies are instrumental in the rational design and optimization of more effective molecules. The development of potent P2X₇ receptor antagonists from a 3,5-dichloropyridine-based lead compound serves as an excellent example of this process. nih.gov

Starting with a lead compound (compound 9 , IC₅₀ = 0.7 µM), researchers systematically explored the SAR of the molecule. nih.govacs.org As discussed, they confirmed the essential nature of the hydrazide linker and the 3,5-dichloro substitution on the pyridine ring. nih.gov The next step in optimization focused on the acyl (R²) group attached to the hydrazide. It was discovered that introducing hydrophobic, bulky polycycloalkyl groups at this position significantly enhanced the antagonistic activity. nih.gov

This rational, SAR-driven approach led to the development of highly potent antagonists. For instance, compound 51 (with an adamantyl-1-carbonyl group) and compound 52 (with a 2-adamantylacetyl group) exhibited IC₅₀ values of 4.9 nM and 13 nM, respectively, in an ethidium (B1194527) bromide uptake assay. nih.gov These optimized compounds also showed potent inhibition of the release of the pro-inflammatory cytokine IL-1β in a cellular assay, with IC₅₀ values of 1.3 nM and 9.2 nM, respectively. nih.gov This successful optimization, which resulted in a greater than 100-fold improvement in potency for compound 51 compared to the initial lead, highlights the power of applying SAR principles in drug discovery. nih.gov

Table 2: Optimization of 3,5-Dichloropyridine Derivatives as P2X₇ Antagonists

| Compound | R² Group | IC₅₀ (nM, EtBr uptake) | IC₅₀ (nM, IL-1β release) |

|---|---|---|---|

| 51 | Adamantan-1-yl | 4.9 | 1.3 |

| 52 | (Adamantan-2-yl)methyl | 13 | 9.2 |

Data sourced from a study on P2X₇ receptor antagonists. nih.gov

Applications of 1 3,5 Dichloropyridin 4 Yl Ethan 1 Amine As a Key Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds, e.g., Indazole Derivatives and Pyrazoline-Thiazole Hybrids

The unique structure of 1-(3,5-dichloropyridin-4-yl)ethan-1-amine makes it an important precursor for the synthesis of complex heterocyclic systems, which are prominent scaffolds in many biologically active compounds.

Indazole Derivatives:

Research has demonstrated the direct incorporation of the 1-(3,5-dichloropyridin-4-yl)ethyl moiety into indazole frameworks. For instance, a series of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). nih.gov In this synthesis, the ethoxy linkage to the indazole core is derived from the amine's corresponding alcohol. One resulting compound was identified as a potent pan-FGFR inhibitor, demonstrating the value of this specific chemical fragment in designing targeted therapeutic agents. nih.gov The general synthetic approach often involves the coupling of a functionalized indazole with the dichloropyridyl-containing fragment. mdpi.comnih.gov

Pyrazoline-Thiazole Hybrids:

While direct synthesis of pyrazoline-thiazole hybrids using this compound is not extensively documented in readily available literature, the application of structurally similar dichloropyridine ethanone (B97240) derivatives is established. For example, a library of benzothiazole-derived pyrazoline-based thiazoles was synthesized starting from 1-(2,5-dichloropyridin-3-yl)ethan-1-one. nih.gov This synthetic route involves a multi-step process:

Reaction of the dichloropyridinylethanone with an aldehyde to form a chalcone (B49325).

Cyclization of the chalcone with thiosemicarbazide (B42300) to create a pyrazoline intermediate.

Final reaction with substituted phenacyl bromides to yield the target pyrazoline-thiazole hybrids. nih.gov

The resulting compounds from this study showed significant α-glucosidase and urease inhibitory activities. nih.gov This highlights the utility of the dichloropyridine scaffold in generating medicinally relevant heterocyclic hybrids. The synthesis of such hybrids often capitalizes on the reactivity of the ketone, which can be derived from the amine of the title compound. researchgate.netnih.gov

Table 1: Examples of Synthesized Heterocyclic Compounds

| Starting Material Analog | Heterocyclic Product | Biological Target/Activity | Reference |

| 1-(3,5-dichloropyridin-4-yl)ethanol | 3-(Benzimidazol-5-yl)-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole | Pan-FGFR inhibitor | nih.gov |

| 1-(2,5-dichloropyridin-3-yl)ethan-1-one | Benzothiazole-derived pyrazoline-thiazole hybrids | α-glucosidase and urease inhibition | nih.gov |

Utilization in Combinatorial Chemistry and Scaffold-Based Compound Library Synthesis

This compound is a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries. Its bifunctional nature—a primary amine and a dichloropyridine ring—allows for the introduction of diversity at multiple points.

The primary amine group serves as a handle for a wide range of chemical transformations, such as amidation, reductive amination, and urea (B33335) formation, allowing for the attachment of various side chains and building blocks. The dichloropyridine ring itself can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are displaced by other functional groups, further expanding the chemical space of the resulting library.

The generation of small molecule libraries based on scaffolds like pyrazoles, benzodiazepines, and isoquinolines is a common strategy in drug discovery. nih.govkoreascience.kr The structural motifs present in this compound make it an ideal candidate for inclusion in such libraries aimed at identifying new therapeutic agents. The synthesis of libraries of related compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, has been shown to produce compounds with significant cytotoxic activity against various cancer cell lines.

Table 2: Potential Reactions for Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | Substituted Pyridine (B92270) |

Development of Chiral Building Blocks for Asymmetric Transformations

As a chiral molecule, this compound exists as two distinct enantiomers, (R)- and (S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine. This chirality is fundamental to its application as a building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a target molecule.

Chiral amines are among the most important building blocks for the pharmaceutical industry, as the biological activity of a drug often resides in only one of its enantiomers. yale.edu They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed. They can also be incorporated permanently into the final product, imparting chirality to the target structure.

The synthesis of optically active pyrazole (B372694) derivatives, for example, has been achieved using organocatalyzed asymmetric Michael addition reactions, where chiral primary amines can play a role in the catalytic cycle. beilstein-journals.org The development of enantioselective imine reductases from bacterial catalysts also provides a route to chiral cyclic amines, demonstrating the importance of biocatalysis in generating these valuable building blocks. rsc.org The availability of both enantiomers of this compound allows for the synthesis of either enantiomer of a desired final product, which is a critical aspect of modern drug development.

Contribution to Novel Functional Material Synthesis, including Fluorescent Scaffolds

The aminopyridine core structure of this compound suggests its potential utility in the synthesis of novel functional materials, particularly those with fluorescent properties. The fluorescence of a molecule is dictated by its electronic structure, and the combination of an electron-donating amino group with an electron-withdrawing dichloropyridine ring can give rise to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence.

Research into related compounds supports this potential. For example, the synthesis of 1-(3-amino-4,6-diaryl-furo[2,3-b]pyridin-2-yl)ethan-1-one has yielded compounds with notable fluorescent properties. nih.gov In this case, the furopyridine core acts as the fluorophore. Similarly, functionalized benzophenoxazinones, which are also nitrogen-containing heterocycles, have been prepared and evaluated for their fluorescence, with some derivatives showing promise for coupling to biomolecules. rsc.org

By modifying the this compound scaffold—for instance, by extending the conjugation or by reacting the primary amine with other chromophoric systems—it is conceivable to design and synthesize novel fluorescent probes and materials. The chlorine atoms on the pyridine ring also offer sites for further functionalization to tune the photophysical properties, such as emission wavelength and quantum yield.

Future Perspectives and Emerging Research Directions for 1 3,5 Dichloropyridin 4 Yl Ethan 1 Amine

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis of chiral amines, critical components in approximately half of all active pharmaceutical ingredients (APIs), is undergoing a paradigm shift towards more sustainable and efficient methods. rsc.orgrsc.org Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, stands at the forefront of this green revolution. sci-hub.seresearchgate.net It offers significant advantages, including enhanced safety, superior heat and mass transfer, improved reproducibility, and the potential for automation and scalability. sci-hub.se

For a molecule like 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine, flow chemistry presents a compelling alternative to traditional batch synthesis. The production of chiral amines can be efficiently achieved using biocatalytic routes, such as the asymmetric amination of a corresponding ketone precursor catalyzed by ω-transaminases. acs.org These enzymes, which can be immobilized on solid supports and packed into flow reactors, offer excellent enantioselectivity under mild conditions. rsc.orgacs.org A continuous flow process could involve pumping a solution of the ketone precursor and an amine donor through a packed-bed reactor containing an immobilized transaminase, yielding the chiral amine product with high purity and stereoselectivity. nih.gov This approach minimizes waste, reduces energy consumption, and allows for the straightforward reuse of the biocatalyst. rsc.orgnih.gov

| Parameter | Conventional Batch Synthesis | Biocatalytic Flow Synthesis |

|---|---|---|

| Catalyst System | Homogeneous metal catalyst | Immobilized ω-transaminase |

| Reaction Time | 12-24 hours | 30-60 minutes residence time |

| Temperature | Elevated (e.g., 80-100 °C) | Mild (e.g., 30-50 °C) |

| Enantioselectivity (% ee) | Variable, often requires chiral ligands | Typically >99% acs.org |

| Catalyst Recovery | Difficult, potential metal contamination | Simple, catalyst remains in reactor |

| Productivity (g/L/h) | Low | High |

| Sustainability | Higher energy use, solvent waste | Reduced energy, minimal waste, green solvents nih.gov |

Advanced Applications in Targeted Chemical Probe Development

Chemical probes are highly selective small molecules used to study and manipulate biological processes by engaging with a specific protein target. The pyridine (B92270) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs and other bioactive molecules due to its ability to form key interactions with biological targets. aminer.orgnih.gov The 3,5-dichloropyridine (B137275) motif specifically offers a unique electronic and steric profile that can be exploited in drug design. medchemexpress.com

The structure of this compound makes it an ideal starting point for the development of targeted chemical probes. The primary amine serves as a versatile chemical "handle" for derivatization, allowing for the attachment of a wide array of functional groups through amide bond formation, reductive amination, or other coupling chemistries. This enables the rapid generation of a library of diverse compounds. By systematically varying the substituents attached to the amine, researchers can fine-tune the molecule's properties to achieve high affinity and selectivity for a specific protein target. Strategies like scaffold hopping and molecular hybridization, which involve combining structural elements from known inhibitors, can guide the design of these probes. acs.orgmdpi.comresearchgate.net

| Probe Derivative | Attached Moiety (R-group) | Potential Research Application |

|---|---|---|

| Probe-001 | Biotin tag | Target identification and validation via pulldown assays |

| Probe-002 | Fluorescent dye (e.g., fluorescein) | Cellular imaging and localization of the target protein |

| Probe-003 | Photo-affinity label (e.g., benzophenone) | Covalent labeling and identification of binding partners |

| Probe-004 | Phenyl ring with varied electronics (e.g., -NO₂, -OCH₃) | Exploring structure-activity relationships for target binding |

| Probe-005 | Fragment from a known kinase inhibitor | Developing a selective probe for a specific kinase family |

Exploration in Novel Catalytic Systems and Methodologies for Derivatization

The future utility of this compound is intrinsically linked to the development of novel catalytic methods for its derivatization. The two chlorine atoms at the C3 and C5 positions of the pyridine ring are prime targets for modification, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds, is a powerful tool for this purpose. nih.gov

A key research challenge and opportunity lies in achieving site-selective functionalization. For dichlorinated heterocycles, the choice of catalyst, ligand, and reaction conditions can determine which halogen is replaced. nih.govresearchgate.net Studies on 2,4-dichloropyridines have shown that sterically hindered ligands can invert conventional reactivity patterns, favoring coupling at the C4 position over the more typically reactive C2 position. nih.govacs.org Similarly, future research on this compound will likely focus on identifying nickel- or palladium-based catalytic systems that can selectively mono-arylate either the C3 or C5 position. nih.gov Achieving such control would allow for the stepwise and programmed synthesis of complex, unsymmetrically substituted pyridines, opening up vast new areas of chemical space. Furthermore, novel C-H functionalization techniques could offer alternative, more atom-economical routes to modify the pyridine core without pre-existing halides. rsc.org

| Catalytic System | Key Component | Predicted Major Product | Rationale |

|---|---|---|---|

| System A | Small, electron-rich phosphine (B1218219) ligand | C5-arylation | Based on steric accessibility and electronics |

| System B | Bulky N-heterocyclic carbene (NHC) ligand | C3-arylation | Steric hindrance directing away from the side chain |

| System C | Ligand-free (e.g., Pd(OAc)₂) | Mixture or potential C5 selectivity | Based on intrinsic reactivity of C-Cl bonds nih.gov |

| System D | Pd Nanoparticles / Cluster Catalyst | Altered selectivity (C3 or C5) | Catalyst speciation can invert typical site-selectivity acs.org |

Machine Learning and AI-Driven Compound Design Leveraging this compound Scaffolds

One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. chemrevlett.com By synthesizing a library of derivatives of the core scaffold and measuring their biological activity against a target, a machine learning model can be trained to correlate specific structural features with activity. chemrevlett.comnih.gov This predictive model can then be used to screen virtual libraries of millions of potential new derivatives, prioritizing the most promising candidates for synthesis and testing. nih.govyoutube.com

| Step | Description | AI/ML Tool |

|---|---|---|

| 1. Scaffold Definition | Define this compound as the core scaffold. | Scaffold analysis tools nih.gov |

| 2. Property Prediction | Train a model on existing derivatives to predict target activity and ADMET properties. | QSAR / Predictive ML Models arxiv.org |

| 3. Generative Design | Generate a large virtual library of new molecules containing the defined scaffold. | Generative Adversarial Networks (GANs), Reinforcement Learning nih.gov |

| 4. Virtual Screening | Use the predictive model from Step 2 to score and filter the generated library. | High-throughput virtual screening algorithms |

| 5. Candidate Prioritization | Select a small, diverse set of top-scoring virtual hits for chemical synthesis and biological testing. | Multi-parameter optimization algorithms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.